Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl
Description
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8;/h5,10H,2-4,6H2,1H3;1H |
InChI Key |
FILYNMKJEGFMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with 1,2-diaminopropane to form the intermediate, which is then cyclized to produce the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in treating neurological disorders by enhancing drug efficacy and specificity. The compound has been studied for its effects on orexin receptors, which are implicated in sleep regulation and cognitive functions. Research indicates that compounds derived from this structure may aid in managing sleep disorders and cognitive dysfunctions associated with psychiatric conditions .
Case Study: Orexin Receptor Antagonism
A notable application involves its use as a non-peptide antagonist of human orexin receptors (OX1 and OX2). Studies have demonstrated that these antagonists can decrease alertness and increase REM sleep duration in animal models. This suggests potential therapeutic applications for conditions such as insomnia and PTSD .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding mechanisms. Understanding these interactions is critical for developing new therapeutic strategies targeting complex biological pathways. For instance, it has been evaluated as a ligand for Gαq-proteins, which play essential roles in various signal transduction pathways .
Research Findings
Recent studies have shown that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways, providing insights into their potential roles as therapeutic agents .
Agricultural Chemistry
Formulation of Agrochemicals
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride can also be applied in agricultural chemistry. It is utilized in the formulation of agrochemicals aimed at pest control while minimizing environmental impact. The compound's unique properties allow for effective pest management solutions that are less harmful to non-target organisms .
Material Science
Development of Advanced Materials
The unique chemical structure of ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride makes it suitable for developing advanced materials such as polymers and coatings. These materials require specific chemical resistance and durability characteristics that this compound can provide due to its stable structure under various conditions .
Analytical Chemistry
Standardization in Analytical Techniques
In analytical chemistry, this compound serves as a standard for various techniques such as High-Performance Liquid Chromatography (HPLC). It ensures accurate measurements and quality control in laboratory settings. Its high purity levels make it an ideal candidate for use as a reference material .
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The tetrahydroimidazo[1,2-a]pyrazine scaffold is highly tunable. Comparative analysis with structurally related compounds reveals critical differences:
Key Observations :
- Ring Positioning : The imidazo[1,2-a]pyrazine scaffold (as in the target compound) shows higher affinity for GPCRs compared to imidazo[1,5-a]pyrazine derivatives, likely due to spatial compatibility with receptor binding pockets .
- Substituent Effects : Fluorophenyl groups (e.g., in CAS 2058515-81-2) enhance antimalarial activity by improving lipophilicity and target binding , while ester groups (ethyl vs. methyl) influence metabolic stability .
Pharmacological Activity Comparison
G-Protein Modulation
- The target compound and BIM-46174 (a dimeric derivative) are among the few cell-permeable Gaq-protein inhibitors, showing nanomolar potency in silencing Gaq signaling pathways .
- In contrast, imidazo[1,5-a]pyrazine derivatives (e.g., CAS 951627-01-3) lack GPCR activity but serve as precursors for sulfamide-based enzyme inhibitors .
Antimicrobial Activity
- Hydrazone derivatives of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .
Antimalarial Potential
Physicochemical Properties
Biological Activity
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate hydrochloride is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, applications in drug development, and relevant research findings.
- Molecular Formula : C9H15Cl2N3O2
- Molecular Weight : 268.14 g/mol
- CAS Number : 623564-18-1
- IUPAC Name : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate; dihydrochloride
Pharmaceutical Applications
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl has been identified as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties enable it to interact with biological targets effectively:
- Neurological Disorders : The compound has been investigated for its potential in treating neurological conditions by enhancing drug specificity and efficacy .
- Enzyme Inhibition : Research indicates that it plays a role in enzyme inhibition studies, which are crucial for understanding metabolic pathways and developing new therapeutic strategies .
The compound functions primarily through modulation of specific receptors and enzymes. Notably:
- P2X7 Receptor Modulation : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been shown to act as modulators of the P2X7 receptor, which is involved in various physiological processes including inflammation and pain signaling .
- Calcium Channel Blockade : Some derivatives exhibit activity as T-type calcium channel blockers, which are important for treating conditions like epilepsy and neuropathic pain .
Research Findings
Recent studies have highlighted the biological activity of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives:
Case Study 1: Neurological Applications
In a preclinical study focusing on models of epilepsy, derivatives of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine were tested for anticonvulsant activity. Results indicated that certain modifications led to improved efficacy compared to traditional treatments.
Case Study 2: Antimicrobial Activity
Another study evaluated the compound's effectiveness against specific bacterial strains. The results demonstrated significant inhibitory effects on growth rates when used in combination with other antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via hydrogenation of imidazo[1,2-a]pyrazine precursors. For example, hydrogenation using platinum(IV) oxide under 4 bar H₂ in 2-methoxyethanol achieves a 76% yield . Key parameters include solvent choice (e.g., THF or 2-methoxyethanol), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Impurities from borane reductions (e.g., borane-THF complexes) require careful quenching with methanol and silica-free purification due to the compound’s instability on silica .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Exact Mass Spectrometry : The exact mass of the free base (C₉H₁₃N₃O₂) is 195.1008 Da, confirmed via high-resolution mass spectrometry (HRMS) .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolves signals for the ethyl ester (-COOCH₂CH₃), tetrahydroimidazo ring protons, and HCl salt protons .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, while silica-free flash chromatography is recommended for intermediates .
Advanced Research Questions
Q. How do stability issues (e.g., sensitivity to oxygen or silica) impact synthetic workflows?
- Methodological Answer : The tetrahydroimidazo ring is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis. Silica gel chromatography degrades the compound due to acidic sites on silica; alternatives include alumina-based columns or direct crystallization from methanol/ethyl acetate . Intermediate oils should be stored at –20°C under nitrogen to prevent decomposition .
Q. What strategies resolve contradictions in yield calculations caused by borane-derived impurities?
- Methodological Answer : Borane-THF reductions (e.g., in THF at reflux) often produce viscous oils with residual borane adducts. Yields may exceed theoretical values due to these impurities. Quench protocols (sequential methanol addition and evaporation) followed by ¹H NMR or LC-MS analysis are critical to distinguish the target compound from borane byproducts .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Modifications at the ethyl ester or tetrahydroimidazo ring are explored for antimalarial/antibacterial activity. For example:
- Core modifications : Replacing the ethyl ester with a trifluoromethyl group improves metabolic stability .
- Ring substitutions : Adding fluoro or methyl groups at the 2-position (e.g., 2-methyl or 2-trifluoromethyl derivatives) enhances target binding, as seen in antimalarial imidazolopiperazines .
- Pharmacophore mapping : Fragment-based approaches (e.g., bicyclic-to-monocyclic ring reductions) identify critical hydrogen-bonding motifs .
Q. What challenges arise in differentiating isomeric byproducts during synthesis?
- Methodological Answer : Isomeric impurities (e.g., 5,6-dihydro vs. 7,8-dihydro forms) are resolved via:
- 2D NMR : NOESY or COSY spectra distinguish spatial proton-proton interactions in the tetrahydro ring.
- HPLC-MS : Chiral columns (e.g., CHIRALPAK® AD-H) separate enantiomers when asymmetric centers are introduced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
